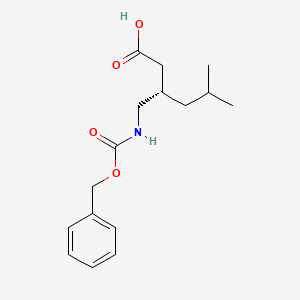
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid is a complex organic compound with a specific stereochemistry, indicated by the (S)-configuration. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a methylhexanoic acid backbone. It is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the hexanoic acid backbone through a series of reactions including alkylation and oxidation. The final step usually involves the deprotection of the Cbz group under acidic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The pathways involved in its mechanism of action often include the formation of covalent bonds with the target molecule, leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
Similar Compounds
- 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
- N-Boc protected amines
- N-Cbz protected amines
Uniqueness
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid is unique due to its specific stereochemistry and the presence of both a benzyloxycarbonyl group and a methylhexanoic acid backbone. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C16H23NO4 |
|---|---|
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
(3S)-5-methyl-3-(phenylmethoxycarbonylaminomethyl)hexanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-12(2)8-14(9-15(18)19)10-17-16(20)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,17,20)(H,18,19)/t14-/m0/s1 |
Clave InChI |
JJALVQQKHMZVLW-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)C[C@@H](CC(=O)O)CNC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(CC(=O)O)CNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
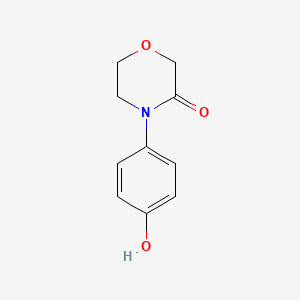
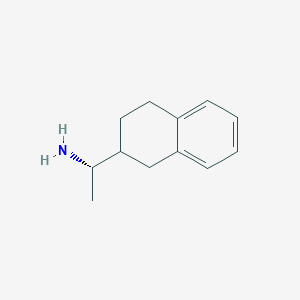
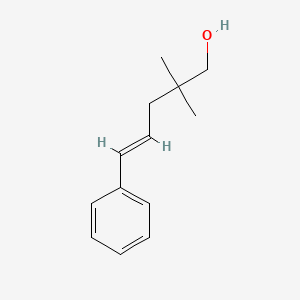

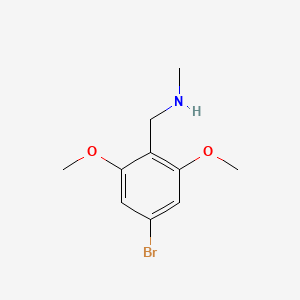

![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid](/img/structure/B13576681.png)
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B13576685.png)
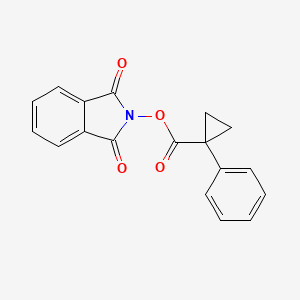

![rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylicacid](/img/structure/B13576716.png)

